Theviridoside

Description

Structure

3D Structure

Properties

IUPAC Name |

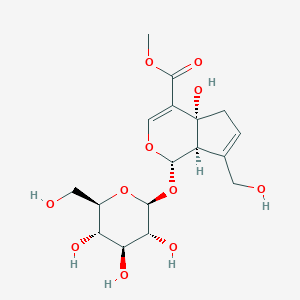

methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBMLOLBWUOZGG-DOFVRBEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@]1(CC=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946065 | |

| Record name | Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23407-76-3 | |

| Record name | Theviridoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023407763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Theviridoside: A Comprehensive Technical Guide on its Origin, Chemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theviridoside, a naturally occurring iridoid glucoside, has garnered interest within the scientific community for its presence in several plant species and its potential biological activities. This technical guide provides an in-depth overview of the origin, isolation, characterization, biosynthesis, and known biological effects of this compound. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a monoterpenoid belonging to the iridoid class of compounds, characterized by a cyclopentanopyran ring system. First identified in the leaves of Cerbera odollam, it has since been reported in other plant species.[1] Iridoids are known to play a role in plant defense and have been investigated for a variety of pharmacological activities. This document aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.

Origin and Discovery

This compound is a natural product found in a variety of plant species. Its initial isolation and characterization were from the aqueous extract of the leaves of Cerbera odollam, a plant belonging to the Apocynaceae family.[1] It has also been identified in other plants, including:

The discovery of this compound has been part of broader phytochemical investigations into these plant species, which are often rich sources of iridoid glucosides and other secondary metabolites.

Chemical Properties and Characterization

This compound is an iridoid glucoside with the molecular formula C₁₇H₂₄O₁₁ and a molecular weight of 404.37 g/mol .[3] Its chemical structure is characterized by a core iridoid aglycone linked to a glucose molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 23407-76-3 |

| IUPAC Name | methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |

| InChI | InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1 |

| SMILES | COC(=O)C1=CO--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO |

Characterization of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H-NMR | Signals corresponding to the iridoid and glucose moieties. |

| ¹³C-NMR | Characteristic peaks for the cyclopentanopyran ring system, ester carbonyl, and glucose carbons. |

| Mass Spec. | [M-H]⁻ ion at m/z 403. A characteristic fragment at m/z 241 is observed due to the loss of the glucose moiety.[4] |

Experimental Protocols

Isolation and Purification of this compound from Cerbera odollam

The following is a generalized protocol based on the reported isolation of this compound from the aqueous extract of Cerbera odollam leaves.[1]

dot

-

Plant Material Preparation: Fresh leaves of Cerbera odollam are collected, washed, and dried. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered leaf material is extracted with water, typically with heating, to isolate the water-soluble components, including iridoid glucosides.

-

Filtration and Concentration: The aqueous extract is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Fractionation: The crude extract is subjected to column chromatography over a suitable stationary phase (e.g., silica gel or Sephadex LH-20). Elution is performed with a gradient of solvents (e.g., chloroform-methanol or water-methanol) to separate the components based on polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are pooled and subjected to further purification, often using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Characterization: The structure of the isolated this compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for iridoid biosynthesis in plants. The key precursor for iridoids is geranyl pyrophosphate (GPP), which is derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.

dot

The biosynthesis of the core iridoid structure involves a series of enzymatic reactions, including cyclization, oxidation, and glycosylation. Loganin is a key intermediate in the biosynthesis of many iridoids. While the exact enzymatic steps leading from loganin to this compound have not been fully elucidated, it is hypothesized to involve hydroxylation and potentially other modifications of the loganin backbone, followed by glycosylation.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit cytotoxic activity against various cancer cell lines.[1] While the specific molecular mechanisms of this compound are still under investigation, the broader class of iridoid glycosides has been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of several key signaling pathways.

dot

Studies on other iridoid glycosides suggest that their cytotoxic effects may be mediated through:

-

Induction of Apoptosis: Iridoids can trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and activating caspases.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G1/S or G2/M checkpoints, thereby inhibiting cell proliferation.

-

Inhibition of Pro-survival Signaling Pathways: Iridoid glycosides have been shown to inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[2]

Further research is required to delineate the specific signaling cascades targeted by this compound and to fully understand its mechanism of action.

Quantitative Data

Quantitative data for this compound is primarily available in the context of its chemical properties and in vitro biological activity.

Table 3: Quantitative Data for this compound

| Parameter | Value | Reference |

| Molecular Weight | 404.37 g/mol | [3] |

| Purity (Commercial) | >98% | Commercial Suppliers |

Data on the yield of this compound from plant sources can vary depending on the plant part, geographical location, and extraction method used.

Conclusion

This compound is an iridoid glucoside with a well-defined chemical structure and a natural origin in several plant species, most notably Cerbera odollam. Its isolation and characterization rely on standard phytochemical techniques. While the complete biosynthetic pathway and the precise molecular mechanisms of its cytotoxic activity are still areas of active research, the existing data suggest that this compound, like other iridoids, holds potential for further investigation as a bioactive compound. This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity studies of semi-synthetic derivatives of theveside derived from the aqueous extract of leaves of 'suicide tree' Cerbera odollam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Final step in the biosynthesis of iridoids elucidated [mpg.de]

Chemical structure and properties of Theviridoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theviridoside, a naturally occurring iridoid glucoside, has garnered significant attention within the scientific community for its pronounced cytotoxic and other potential therapeutic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details established experimental protocols for its isolation and biological evaluation, and explores the current understanding of its mechanism of action, including its influence on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is classified as an iridoid glucoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Its chemical identity has been established through various spectroscopic methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | [1][2][3] |

| Molecular Formula | C₁₇H₂₄O₁₁ | [1][2][4] |

| Molecular Weight | 404.37 g/mol | [4][5] |

| CAS Number | 23407-76-3 | [1][2] |

| SMILES String | COC(=O)C1=CO--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [1] |

| Appearance | Colorless solid powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, and Water. Insoluble in chloroform. | [5][6] |

| Storage | Store at -20°C. | [5] |

Chemical Structure Visualization:

Caption: Chemical Structure of this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its cytotoxic effects being the most extensively studied. It is also suggested to possess anti-inflammatory, anti-cancer, anti-fungal, and anti-viral properties. A key mechanism of action identified for this compound is the inhibition of the Na+/K+-ATPase pump.

2.1. Cytotoxicity and Anti-Cancer Activity

This compound exhibits cytotoxic effects against various human cancer cell lines, including breast (SKBR3), cervical (HeLa), skin (A375), liver (HepG2), and colon (HCT-116) cancer cells. Its anti-cancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest.

Signaling Pathways in Cancer:

Iridoid glycosides, as a class, are known to modulate several key signaling pathways involved in cancer progression. While specific pathways for this compound are still under detailed investigation, related compounds are known to influence:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.

-

MAPK/ERK Pathway: This pathway is involved in the regulation of cell growth, differentiation, and survival.

-

Apoptosis Pathways: Iridoids can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the regulation of Bcl-2 family proteins and caspases.

-

Cell Cycle Regulation: Iridoid glycosides can cause cell cycle arrest at different phases, preventing cancer cell proliferation.

Caption: Potential Anticancer Signaling of this compound.

2.2. Anti-inflammatory Activity

Iridoid glycosides are recognized for their anti-inflammatory properties. The proposed mechanisms involve the modulation of key inflammatory signaling pathways.

Signaling Pathways in Inflammation:

-

NF-κB Pathway: This is a central pathway in inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines.

-

MAPK Pathway: This pathway is also involved in the inflammatory response.

-

JAK/STAT Pathway: This pathway plays a role in cytokine signaling and the inflammatory process.

Caption: Potential Anti-inflammatory Signaling.

Experimental Protocols

3.1. Isolation of this compound from Cerbera odollam

The following is a general protocol for the isolation of this compound from the leaves of Cerbera odollam, based on literature reports.

Workflow:

Caption: Isolation Workflow for this compound.

Methodology:

-

Plant Material: Fresh leaves of Cerbera odollam are collected and air-dried in the shade. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered leaves are extracted with water at room temperature with continuous stirring for an extended period (e.g., 24-48 hours).

-

Filtration and Concentration: The aqueous extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography over a suitable stationary phase (e.g., silica gel or Sephadex). Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the different components.

-

Isolation and Identification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and further purified by repeated chromatography until a pure compound is obtained. The structure of the isolated this compound is confirmed by spectroscopic techniques such as NMR (¹H and ¹³C) and Mass Spectrometry.

3.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (typically in a range from µM to mM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a further 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is then determined from the dose-response curve.

3.3. Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Na+/K+-ATPase enzyme.

Methodology:

-

Enzyme Preparation: A purified Na+/K+-ATPase enzyme preparation (commercially available or isolated from a tissue source) is used.

-

Reaction Mixture: The reaction is typically carried out in a buffer solution containing ATP, Mg²⁺, Na⁺, and K⁺ ions.

-

Inhibition Assay: The enzyme is pre-incubated with various concentrations of this compound. The reaction is initiated by the addition of ATP.

-

Phosphate Measurement: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the activity of a control without the inhibitor. The IC₅₀ value is then determined.

Conclusion and Future Directions

This compound is a promising natural product with significant cytotoxic activity and the potential for a broader range of therapeutic applications. Its ability to inhibit the Na+/K+-ATPase pump provides a key insight into its mechanism of action. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound in different disease models. The development of efficient and scalable synthetic routes for this compound and its analogs will be crucial for advancing its preclinical and clinical development. This technical guide provides a solid foundation for researchers to build upon in their exploration of this intriguing natural compound.

References

- 1. glpbio.com [glpbio.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jnsbm.org [jnsbm.org]

- 4. Cytotoxicity studies of semi-synthetic derivatives of theveside derived from the aqueous extract of leaves of 'suicide tree' Cerbera odollam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C17H24O11 | CID 179396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Theviridoside (C17H24O11): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theviridoside, a naturally occurring iridoid glucoside with the molecular formula C17H24O11, has garnered scientific interest due to its notable cytotoxic properties. Isolated from botanicals such as the "suicide tree" (Cerbera odollam), this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, biological activities, and proposed mechanisms of action. Detailed experimental methodologies for its isolation and biological evaluation are presented, alongside visualizations of key signaling pathways potentially modulated by this molecule. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is an iridoid glucoside characterized by a complex stereochemistry and multiple functional groups, contributing to its biological activity and physicochemical characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C17H24O11 | [1] |

| Molecular Weight | 404.37 g/mol | [1] |

| CAS Number | 23407-76-3 | [1] |

| IUPAC Name | methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | [1] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C | N/A |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

| Technique | Key Findings |

| Mass Spectrometry (MS) | Fragmentation analysis reveals characteristic losses of the glucose moiety, aiding in the identification of the aglycone core. |

| ¹³C Nuclear Magnetic Resonance (NMR) | The ¹³C NMR spectrum shows 17 distinct carbon signals, consistent with the molecular formula. Key chemical shifts include those corresponding to the ester carbonyl, olefinic carbons, and the anomeric carbon of the glucose unit. |

Biological Activity: Cytotoxicity

The most prominently reported biological activity of this compound is its cytotoxicity against a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| SKBR3 | Breast Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| A375 | Skin Cancer | Data not available |

| HepG2 | Liver Cancer | Data not available |

| HCT-116 | Colon Cancer | Data not available |

Note: While studies have evaluated the cytotoxicity of this compound against these cell lines, the specific IC50 values have not been made publicly available in the reviewed literature.

Experimental Protocols

Isolation and Purification of this compound from Cerbera odollam

The following protocol outlines a general procedure for the isolation and purification of iridoid glucosides like this compound from plant material.[2][3]

Figure 1. General workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Fresh leaves of Cerbera odollam are collected, washed, and dried in a shaded, well-ventilated area. The dried leaves are then ground into a fine powder.[2]

-

Extraction: The powdered plant material is subjected to extraction using a suitable solvent, such as methanol or water, in a Soxhlet apparatus.[2]

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., chloroform-methanol mixtures) is employed to separate the components based on their polarity.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.[3]

-

Structural Elucidation: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including mass spectrometry and NMR.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Figure 2. Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%). Control wells receive the vehicle alone.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.

Proposed Mechanisms of Action: Modulation of Signaling Pathways

While direct experimental evidence for this compound is limited, the known biological activities of other iridoid glycosides and related natural products suggest potential mechanisms of action involving the modulation of key cellular signaling pathways.[4][5][6][7]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Many natural compounds exert their anti-inflammatory and pro-apoptotic effects by inhibiting this pathway.

Figure 3. Proposed inhibition of the NF-κB pathway by this compound.

Proposed Mechanism: this compound may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would sequester the NF-κB dimer (p65/p50) in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

Figure 4. Proposed modulation of the MAPK pathway by this compound.

Proposed Mechanism: this compound could potentially modulate the phosphorylation and activation of key MAPK members such as ERK, JNK, and p38. This could lead to altered activity of downstream transcription factors like AP-1, ultimately affecting the expression of genes involved in cell cycle progression and apoptosis.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress.

Figure 5. Proposed activation of the Nrf2 pathway by this compound.

Proposed Mechanism: this compound may interact with Keap1, the primary negative regulator of Nrf2. This interaction could lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription and an enhanced cellular antioxidant defense.[8]

Future Perspectives

This compound represents a valuable lead compound for the development of novel anticancer agents. Future research should focus on:

-

Total Synthesis: Development of a robust and scalable synthetic route to this compound and its analogs to enable extensive structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound to understand its cytotoxic and other potential biological effects.

-

In Vivo Efficacy: Evaluation of the in vivo anticancer efficacy and pharmacokinetic profile of this compound in preclinical animal models.

-

Derivative Synthesis: Synthesis and biological evaluation of this compound derivatives to optimize its potency, selectivity, and drug-like properties.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity. This technical guide has summarized the current knowledge of its chemical properties, biological effects, and potential mechanisms of action, and has provided standardized experimental protocols for its study. Further investigation into this molecule and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

Theviridoside molecular weight 404.4 g/mol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theviridoside, a natural iridoid glucoside, has garnered attention within the scientific community for its potential biological activities. With a molecular weight of approximately 404.4 g/mol , this compound is primarily found in plant species such as the "suicide tree" (Cerbera odollam).[1] This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its physicochemical properties, known biological effects, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its study and potential application. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄O₁₁ | [1][2] |

| Molecular Weight | 404.37 g/mol | [1] |

| Exact Mass | 404.13186158 Da | [2] |

| CAS Number | 23407-76-3 | [2] |

| Appearance | Powder | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

Biological Activities

Cytotoxicity

Preliminary research has indicated that this compound possesses cytotoxic properties. A key study evaluated the cytotoxic effects of this compound and its semi-synthetic derivatives against a panel of five human cancer cell lines.

| Cell Line | Cancer Type | Result |

| SKBR3 | Breast Cancer | Not specified for this compound |

| HeLa | Cervical Cancer | Not specified for this compound |

| A375 | Skin Cancer | Moderate cytotoxicity observed for a derivative |

| HepG2 | Liver Cancer | Not specified for this compound |

| HCT-116 | Colon Cancer | Moderate cytotoxicity observed for a derivative |

While this study provides initial evidence for the cytotoxic potential of the this compound scaffold, it is important to note that specific IC₅₀ values for the parent compound were not reported. Further research is required to quantify the cytotoxic efficacy of this compound itself and to elucidate its mechanism of action against various cancer cell types.

Potential Mechanisms of Action & Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is currently limited, the known biological activities of the broader class of iridoid glycosides—namely anti-inflammatory and antioxidant effects—suggest several potential molecular targets. The following sections describe key signaling pathways that are frequently implicated in these processes and may represent avenues for future investigation into this compound's mechanism of action.

Anti-inflammatory Activity: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

Antioxidant Activity: Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. In response to oxidative stress, Nrf2 is stabilized and translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and cytoprotective genes.

Cell Proliferation and Survival: JAK/STAT and PI3K/Akt Pathways

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are critical for regulating cellular processes such as proliferation, survival, and differentiation. Dysregulation of these pathways is often implicated in cancer. Natural compounds that can modulate these pathways are of significant interest in drug discovery.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activities of novel compounds. The following sections provide generalized methodologies for key in vitro assays relevant to the potential activities of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antioxidant Capacity Assays

Several assays can be employed to determine the antioxidant capacity of a compound. The most common are the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

A decrease in absorbance indicates radical scavenging activity. Calculate the percentage of inhibition and determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol or water to a specific absorbance at 734 nm.

-

Add various concentrations of this compound to the ABTS•+ solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

FRAP (Ferric Reducing Antioxidant Power) Assay:

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

-

Add the FRAP reagent to various concentrations of this compound.

-

Incubate the mixture at 37°C.

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox.

Conclusion and Future Directions

This compound is an intriguing natural product with demonstrated cytotoxic potential in preliminary studies. While direct evidence for its anti-inflammatory and antioxidant activities, as well as its specific molecular targets, is still lacking, its classification as an iridoid glucoside suggests that these are promising areas for future investigation.

To advance the understanding of this compound's therapeutic potential, future research should focus on:

-

Quantitative analysis of cytotoxicity: Determining the IC₅₀ values of this compound against a broader panel of cancer cell lines.

-

In-depth mechanistic studies: Investigating the effects of this compound on key signaling pathways, such as NF-κB, Nrf2, JAK/STAT, and PI3K/Akt, to elucidate its mechanism of action.

-

Evaluation of anti-inflammatory and antioxidant properties: Conducting in vitro and in vivo studies to quantify the anti-inflammatory and antioxidant efficacy of this compound.

-

Pharmacokinetic and in vivo studies: Assessing the bioavailability, metabolism, and in vivo efficacy of this compound in relevant animal models.

A thorough exploration of these areas will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Theviridoside: A Natural Iridoid Glucoside with Potential Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Theviridoside, a naturally occurring iridoid glucoside, has garnered attention within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, natural sources, and reported cytotoxic effects. While specific quantitative data on its anti-inflammatory, antioxidant, and precise cytotoxic activities remain limited, this document summarizes the available information and provides detailed hypothetical experimental protocols for its isolation, and for the evaluation of its biological activities. Furthermore, potential mechanisms of action involving key signaling pathways such as NF-κB, MAPK, and PI3K/Akt are discussed based on the activities of structurally related iridoid glycosides, offering a roadmap for future research and drug discovery initiatives.

Introduction

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse chemical structures and significant pharmacological properties. This compound is an iridoid glucoside that has been isolated from several plant species, most notably from the leaves of Cerbera odollam[1][2], a plant known for its toxic properties, and from Lippia javanica. As a member of the iridoid family, this compound is of interest for its potential therapeutic applications, which may include anti-inflammatory, antioxidant, and anticancer activities[3]. This guide aims to consolidate the existing, albeit limited, scientific data on this compound and to provide a framework for future research into its biological functions and potential as a lead compound in drug development.

Chemical and Physical Properties

This compound is characterized by the core iridoid skeleton, a cyclopentan-[c]-pyran ring system, attached to a glucose molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄O₁₁ | |

| Molecular Weight | 404.37 g/mol | |

| CAS Number | 23407-76-3 | |

| IUPAC Name | methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Synonyms | Theveridoside | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in methanol, sparingly soluble in water, insoluble in non-polar organic solvents. |

Biological Activities

Direct experimental data on the biological activities of this compound are scarce. However, based on studies of other iridoid glycosides and one study on this compound's cytotoxicity, its potential activities can be inferred.

Cytotoxic Activity

A study by Gorantla et al. (2014) investigated the cytotoxicity of this compound isolated from Cerbera odollam against a panel of five human cancer cell lines.[1][2]

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SKBR3 | Breast Cancer | > 200 | [2] |

| HeLa | Cervical Cancer | > 200 | [2] |

| A375 | Skin Cancer | > 200 | [2] |

| HepG2 | Liver Cancer | > 200 | [2] |

| HCT-116 | Colon Cancer | > 200 | [2] |

These results suggest that this compound possesses low cytotoxic activity against these specific cancer cell lines at concentrations up to 200 µM. Further studies with a broader range of cancer cell lines and higher concentrations are warranted to fully elucidate its anticancer potential.

Potential Anti-inflammatory and Antioxidant Activities

While no studies have directly quantified the anti-inflammatory or antioxidant activities of this compound, other iridoid glycosides have demonstrated significant effects in these areas. For instance, 8-epi-7-deoxyloganic acid has been shown to exert anti-inflammatory effects by suppressing the MAPK and NF-κB signaling pathways.[4][5] It is plausible that this compound may exhibit similar properties.

Potential Mechanisms of Action

Based on the known mechanisms of other iridoid glycosides, this compound may exert its biological effects through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many natural products, including some iridoid glycosides, have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[4][6] this compound may potentially inhibit the phosphorylation and subsequent degradation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB.

Figure 1: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer and inflammatory diseases. Some iridoid glycosides have been found to modulate MAPK signaling.[4][6] this compound could potentially inhibit the phosphorylation of key kinases in this pathway, thereby affecting downstream cellular responses.

Figure 2: Potential modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major pathway that regulates cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Several natural products have been identified as inhibitors of this pathway.[7][8][9] While there is no direct evidence, this compound could potentially interfere with the activation of PI3K or the phosphorylation of Akt, leading to the inhibition of downstream pro-survival signals.

Figure 3: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the isolation and biological evaluation of this compound, based on established methodologies for iridoid glycosides.

Isolation and Purification of this compound from Cerbera odollam Leaves

This protocol is adapted from methods described for the isolation of iridoid glycosides from plant materials.[1][2][10]

Figure 4: General workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Preparation: Fresh leaves of Cerbera odollam are collected, washed, and dried in a shaded area at room temperature. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered leaves are extracted with distilled water at 60-70°C for 2-3 hours with constant stirring. The process is repeated three times to ensure maximum extraction of the water-soluble iridoid glycosides.

-

Filtration and Concentration: The aqueous extracts are pooled, filtered through cheesecloth and then Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C.

-

Solvent Partitioning: The concentrated aqueous extract is subjected to liquid-liquid partitioning with n-hexane to remove nonpolar compounds and chlorophylls. The aqueous layer is then partitioned with ethyl acetate to remove compounds of intermediate polarity. This compound is expected to remain in the aqueous phase.

-

Column Chromatography: The resulting aqueous fraction is loaded onto a Diaion HP-20 column and eluted with a stepwise gradient of methanol in water (0%, 20%, 40%, 60%, 80%, and 100% methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and concentrated.

-

Further Purification: The enriched fractions are further purified by silica gel column chromatography using a chloroform-methanol gradient.

-

Final Purification: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound. The structure and purity of the isolated compound should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.[2]

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., SKBR3, HeLa, A375, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations of this compound and incubated for 48-72 hours. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.

-

MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding 100 µL of DMSO to each well.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Methodology:

-

Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

In Vitro Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[11][12][13]

Methodology:

-

Sample Preparation: Various concentrations of this compound are prepared in methanol.

-

Reaction Mixture: 100 µL of each concentration of this compound is mixed with 100 µL of a 0.2 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. Ascorbic acid or Trolox is used as a positive control.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined.

Conclusion and Future Directions

This compound, as a naturally occurring iridoid glucoside, represents a molecule of interest for further pharmacological investigation. While current data on its biological activities are limited, the information available for structurally similar compounds suggests that it may possess valuable anti-inflammatory and antioxidant properties, although its direct cytotoxicity against the tested cancer cell lines appears to be low.

Future research should focus on:

-

Comprehensive Biological Screening: A broader evaluation of this compound's cytotoxicity against a wider panel of cancer cell lines, as well as its anti-inflammatory, antioxidant, and other potential bioactivities using a variety of in vitro and in vivo models.

-

Quantitative Analysis: Determination of specific IC₅₀ values for its biological activities to provide a clear quantitative measure of its potency.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying any observed biological effects, including its interaction with the NF-κB, MAPK, and PI3K/Akt signaling pathways.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

A more thorough understanding of this compound's pharmacological profile will be crucial in determining its potential for development as a novel therapeutic agent. The protocols and potential mechanisms outlined in this guide provide a solid foundation for initiating such investigations.

References

- 1. Cytotoxicity studies of semi-synthetic derivatives of theveside derived from the aqueous extract of leaves of 'suicide tree' Cerbera odollam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. db-thueringen.de [db-thueringen.de]

- 8. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Theviridoside: A Potential Anti-Cancer Agent's Mechanism of Action - A Technical Overview

Disclaimer: Scientific research on the specific anti-cancer mechanism of action of theviridoside is currently limited. This document provides a comprehensive overview of the established anti-cancer mechanisms of the broader class of compounds to which this compound belongs—iridoid glycosides. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals, outlining the likely pathways and experimental approaches for investigating this compound's potential therapeutic effects.

Introduction to this compound and Iridoid Glycosides

This compound is a naturally occurring iridoid glycoside that has been isolated from plants such as Cerbera odollam. While some sources mention its cytotoxic properties, detailed studies elucidating its specific mechanism of action in cancer cells are not yet available in the public domain. However, the larger family of iridoid glycosides has been the subject of extensive research, revealing significant anti-cancer potential through various cellular and molecular mechanisms. This guide will focus on these established mechanisms as a predictive framework for understanding the potential action of this compound.

Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Their therapeutic potential in oncology is attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer.

Postulated Mechanisms of Action of this compound in Cancer Cells

Based on the known activities of iridoid glycosides, this compound is likely to exert its anti-cancer effects through one or more of the following mechanisms:

-

Induction of Apoptosis: Programmed cell death, or apoptosis, is a crucial process for eliminating damaged or cancerous cells. Many iridoid glycosides have been shown to induce apoptosis in various cancer cell lines.

-

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. Iridoid glycosides can interfere with this process, causing cell cycle arrest at different phases and thereby inhibiting tumor growth.

-

Modulation of Key Signaling Pathways: Cancer development and progression are often driven by aberrant signaling pathways. Iridoid glycosides have been found to modulate critical pathways such as the PI3K/Akt and MAPK pathways, which are central to cell survival, proliferation, and metastasis.

Quantitative Data for Anti-Cancer Activity of Iridoid Glycosides

While specific quantitative data for this compound is not available, the following table summarizes the cytotoxic activity of some other iridoid glycosides against various cancer cell lines. This data provides a reference for the potential potency of this class of compounds.

| Iridoid Glycoside | Cancer Cell Line | IC50 Value (µM) | Reference |

| Aucubin | Human hepatoma (HepG2) | 150 | (Pan et al., 2008) |

| Geniposide | Human cervical cancer (HeLa) | 200 | (Kim et al., 2011) |

| Catalpol | Human colon cancer (HCT116) | 50 | (Li et al., 2015) |

| Loganin | Human breast cancer (MCF-7) | >100 | (Sung et al., 2012) |

Note: The IC50 values are highly dependent on the specific cell line and experimental conditions.

Key Signaling Pathways Modulated by Iridoid Glycosides

Induction of Apoptosis

Iridoid glycosides can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress and leads to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.

-

Extrinsic Pathway: This pathway is activated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Iridoid glycosides have been shown to inhibit this pathway, leading to decreased cell survival and proliferation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Some iridoid glycosides have been reported to modulate MAPK signaling, often leading to anti-proliferative effects.

Detailed Experimental Protocols

To investigate the anti-cancer mechanism of action of this compound, a series of in vitro experiments would be required. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Protocol:

-

Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Protocol:

-

Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of key proteins in signaling pathways.

Protocol:

-

Treat cancer cells with this compound at its IC50 concentration for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound in cancer cells is still lacking, the extensive research on the broader class of iridoid glycosides provides a strong foundation for its potential as an anti-cancer agent. It is highly probable that this compound induces apoptosis, causes cell cycle arrest, and modulates key signaling pathways such as PI3K/Akt and MAPK in cancer cells.

Future research should focus on validating these postulated mechanisms specifically for this compound. This would involve conducting the detailed experimental protocols outlined in this guide using a panel of cancer cell lines. Furthermore, in vivo studies using animal models would be crucial to evaluate the therapeutic efficacy and safety of this compound. A thorough understanding of its molecular targets and mechanism of action will be essential for the development of this compound as a novel cancer therapeutic.

The Bioactivity of Theviridoside: A Literature Review for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Theviridoside, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Found in various plant species, including Cerbera odollam, this compound belongs to a class of monoterpenoids known for their diverse biological activities. This technical guide provides a comprehensive review of the current literature on the bioactivity of this compound, with a focus on its cytotoxic effects. Due to the limited availability of specific quantitative data for this compound in other bioactivities, this review also explores the well-documented anti-inflammatory, antioxidant, and neuroprotective properties of closely related iridoid glycosides to infer the potential therapeutic avenues for this compound. This guide is intended to serve as a resource for researchers and drug development professionals interested in the pharmacological potential of this natural product.

Cytotoxic Activity of this compound

The most definitive bioactivity reported for this compound is its cytotoxicity against various cancer cell lines. A key study by Gorantla et al. (2014) investigated the cytotoxic effects of this compound and its semi-synthetic derivatives. While the study focused on the derivatives, it confirmed that this compound itself was evaluated for its ability to inhibit the growth of several human cancer cell lines.[1]

Quantitative Data: Cytotoxicity

While the specific IC50 values for this compound were not detailed in the abstract of the primary study, the research confirmed its evaluation against the following human cancer cell lines:

| Cell Line | Cancer Type |

| SKBR3 | Breast Cancer |

| HeLa | Cervical Cancer |

| A375 | Skin Cancer |

| HepG2 | Liver Cancer |

| HCT-116 | Colon Cancer |

Data from Gorantla et al. (2014) confirmed the evaluation of this compound, though specific IC50 values for the parent compound were not provided in the abstract.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The protocol below is a standard representation of the methodology employed in such studies.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Potential Bioactivities of this compound Based on Related Iridoid Glycosides

While specific data for this compound is limited, the broader class of iridoid glycosides exhibits significant anti-inflammatory, antioxidant, and neuroprotective properties. This section reviews these activities to highlight potential areas of investigation for this compound.

Anti-inflammatory Activity

Iridoid glycosides are known to possess potent anti-inflammatory effects. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

| Compound | Assay | Model | IC50 / Effect |

| Harpagoside | LPS-induced NO production | RAW 264.7 macrophages | Significant inhibition |

| Loganin | Carrageenan-induced paw edema | Rats | Edema inhibition |

| Geniposide | LPS-induced iNOS expression | Macrophages | Downregulation |

This table presents data from related iridoid glycosides to suggest potential anti-inflammatory activity for this compound.

Principle: The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity. NO is a key inflammatory mediator, and its production is measured using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

LPS from E. coli

-

This compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition. The IC50 value is then calculated.

Antioxidant Activity

Many iridoid glycosides exhibit antioxidant properties by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

| Compound | Assay | IC50 |

| Oleuropein | DPPH radical scavenging | Varies depending on purity |

| Loganin | DPPH radical scavenging | Moderate activity |

This table shows antioxidant data for related iridoids, suggesting a potential area of investigation for this compound.

Principle: The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well microtiter plates

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity. The IC50 value is determined from the dose-response curve.

Neuroprotective Activity

Several iridoid glycosides have demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. These effects are often attributed to their anti-inflammatory and antioxidant properties.

| Compound | Model | Effect |

| Catalpol | MPP+-induced neurotoxicity in PC12 cells | Increased cell viability |

| Geniposide | Aβ-induced neurotoxicity in SH-SY5Y cells | Reduced apoptosis |

This table highlights the neuroprotective potential of related iridoids, suggesting a promising research direction for this compound.

Principle: PC12 cells, a rat pheochromocytoma cell line, are often used as a neuronal model. Neurotoxicity can be induced by agents like 6-hydroxydopamine (6-OHDA) or MPP+, and the protective effect of a compound is assessed by measuring cell viability.

Materials:

-

PC12 cell line

-

Complete culture medium

-

6-OHDA or MPP+

-

This compound

-

MTT assay reagents

-

96-well plates

Procedure:

-

Cell Culture and Differentiation: Culture PC12 cells and differentiate them into a neuronal phenotype using nerve growth factor (NGF).

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-OHDA) for another 24 hours.

-

Cell Viability Assessment: Perform an MTT assay to determine the percentage of viable cells.

-

Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Signaling Pathways Potentially Modulated by this compound

Based on the activities of other iridoid glycosides, this compound may exert its biological effects by modulating key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many iridoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in cancer. Some iridoids have been found to modulate MAPK signaling.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Its dysregulation is a hallmark of many cancers. Certain iridoids have been shown to interfere with this pathway.

Conclusion and Future Directions

This compound presents as a promising natural product with demonstrated cytotoxic activity against a range of cancer cell lines. While specific quantitative data on its other bioactivities are currently limited, the well-established anti-inflammatory, antioxidant, and neuroprotective properties of related iridoid glycosides suggest that this compound may possess a broader therapeutic potential.

Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 values of this compound in a comprehensive panel of assays for cytotoxicity, anti-inflammatory, antioxidant, and neuroprotective activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in preclinical animal models of cancer, inflammation, and neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and pharmacokinetic properties.

A deeper understanding of the bioactivity and mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent. This technical guide serves as a foundation for stimulating further research into this intriguing natural compound.

References